6-(Difluoro-phosphono-methyl)-naphthalene-2-carboxylic acid
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Overview
Description
6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carboxylic Acid is an organic compound belonging to the class of naphthalenes. It contains a naphthalene moiety, which consists of two fused benzene rings, and is characterized by the presence of difluoro-phosphono-methyl and carboxylic acid functional groups .
Preparation Methods
The synthesis of 6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carboxylic Acid involves several steps. One efficient method is based on electrophilic fluorination of the corresponding (pyridinylmethyl)phosphonates with N-fluorobenzenesulfonimide. Hydrolysis and subsequent catalytic hydrogenation of the obtained difluoro(pyridinyl)methyl phosphonates afford the respective phosphonic acids . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carboxylic Acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carboxylic Acid can be compared with other similar compounds, such as:
Difluoro(pyridinyl)methyl phosphonates: These compounds also contain difluoro-phosphono-methyl groups and exhibit similar chemical properties.
Naphthalenecarboxamides: These compounds share the naphthalene moiety but differ in their functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H9F2O5P |
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Molecular Weight |
302.17 g/mol |
IUPAC Name |
6-[difluoro(phosphono)methyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9F2O5P/c13-12(14,20(17,18)19)10-4-3-7-5-9(11(15)16)2-1-8(7)6-10/h1-6H,(H,15,16)(H2,17,18,19) |
InChI Key |
NKGNOWNPXBURRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)P(=O)(O)O)C=C1C(=O)O |
Origin of Product |
United States |
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